KDM1A Inhibition: Side-Chain Length and Branching Effects
In a systematic SAR study of 1‑substituted cyclopropylamine derivatives targeting histone demethylase KDM1A (LSD1), the introduction of aliphatic side‑chains on the cyclopropyl core progressively increased inhibitory potency. Compounds bearing linear alkyl substituents showed a trend where increasing chain length (C1 → C4) enhanced KDM1A affinity by filling a hydrophobic pocket adjacent to the FAD cofactor [1]. N‑(2‑Aminobutyl)cyclopropanamine features a primary amine on the β‑carbon of the butyl chain, providing the potential for additional hydrogen‑bond interactions not available in simple alkyl‑substituted or unsubstituted cyclopropylamines. Although head‑to‑head KDM1A IC₅₀ data for the exact compound are not publicly available, the class‑level SAR positions the 2‑aminobutyl moiety as a distinct pharmacophoric element that is absent in the commonly used comparator tranylcypromine (2‑phenylcyclopropylamine) or its simple N‑alkyl derivatives [1].
| Evidence Dimension | KDM1A/LSD1 enzyme inhibition (class-level trend) – impact of N‑alkyl substituent length on potency |
|---|---|
| Target Compound Data | Linear C4 side‑chain with β‑NH₂ (positional hydrogen‑bond donor) — no public IC₅₀ |
| Comparator Or Baseline | Tranylcypromine (unsubstituted 2‑phenylcyclopropylamine) IC₅₀ = 242 μM; 1‑methyl‑substituted analog IC₅₀ ≈ 30 μM; 1‑ethyl‑substituted analog IC₅₀ ≈ 2 μM (Vianello et al., 2014) |
| Quantified Difference | ~10‑ to 100‑fold potency gain observed in the series when a hydrophobic 1‑substituent is added; the 2‑aminobutyl group is anticipated to contribute both hydrophobic and additional polar contacts |
| Conditions | Recombinant human KDM1A enzyme, biochemical assay measuring H₃K₄me₂ demethylation |
Why This Matters
Procurement of N‑(2‑aminobutyl)cyclopropanamine enables exploration of a dual‑interaction KDM1A pharmacophore that combines hydrophobic occlusion of the FAD pocket with a strategically placed primary amine—an interaction vector not achievable with tranylcypromine or simple N‑alkyltrityl derivatives.
- [1] Vianello, P.; Botrugno, O.A.; Cappa, A.; Ciossani, G.; Dessanti, P.; Mai, A.; Mattevi, A.; Meroni, G.; Minucci, S.; Thaler, F.; Tortorici, M.; Trifiro, P.; Valente, S.; Villa, M.; Varasi, M.; Mercurio, C. Synthesis, Biological Activity and Mechanistic Insights of 1‑Substituted Cyclopropylamine Derivatives: A Novel Class of Irreversible Inhibitors of Histone Demethylase KDM1A. Eur. J. Med. Chem. 2014, 86, 352–363. View Source
